molecular formula C13H16FNO B7998422 4-Fluoro-2-(piperidin-1-ylmethyl)benzaldehyde

4-Fluoro-2-(piperidin-1-ylmethyl)benzaldehyde

Cat. No.: B7998422
M. Wt: 221.27 g/mol
InChI Key: BICAXLCWOZISGE-UHFFFAOYSA-N
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Description

4-Fluoro-2-(piperidin-1-ylmethyl)benzaldehyde is an organic compound with the molecular formula C₁₃H₁₆FNO and a molecular weight of 221.27 g/mol . This compound features a benzaldehyde core substituted with a fluoro group at the 4-position and a piperidin-1-ylmethyl group at the 2-position. It is commonly used in various chemical and pharmaceutical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(piperidin-1-ylmethyl)benzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and advanced purification techniques are employed to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(piperidin-1-ylmethyl)benzaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluoro group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-Fluoro-2-(piperidin-1-ylmethyl)benzoic acid.

    Reduction: 4-Fluoro-2-(piperidin-1-ylmethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-2-(piperidin-1-ylmethyl)benzaldehyde is utilized in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(piperidin-1-ylmethyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The fluoro group can influence the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzaldehyde: Lacks the piperidin-1-ylmethyl group, making it less complex.

    2-(Piperidin-1-ylmethyl)benzaldehyde: Lacks the fluoro group, affecting its reactivity and properties.

Uniqueness

4-Fluoro-2-(piperidin-1-ylmethyl)benzaldehyde is unique due to the presence of both the fluoro and piperidin-1-ylmethyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in its simpler analogs .

Properties

IUPAC Name

4-fluoro-2-(piperidin-1-ylmethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO/c14-13-5-4-11(10-16)12(8-13)9-15-6-2-1-3-7-15/h4-5,8,10H,1-3,6-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICAXLCWOZISGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC(=C2)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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